molecular formula C12H13F2NO2 B3035966 2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone CAS No. 338791-92-7

2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone

Cat. No. B3035966
CAS RN: 338791-92-7
M. Wt: 241.23 g/mol
InChI Key: QMUBVVVZFINYGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ketones from carboxylic acids and aromatic hydrocarbons is discussed in the context of using a new reagent, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which has been shown to effectively dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones . This method could potentially be adapted for the synthesis of "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The identification and characterization of a novel cathinone derivative, which shares a pyrrolidinyl ketone structure with the compound of interest, were achieved using advanced analytical techniques such as GC-MS, LC-HRMS, NMR, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone."

Chemical Reactions Analysis

The acid-catalyzed ring opening of pyrrolidine derivatives is discussed, leading to the formation of various compounds, including dibenzoxanthenes and diarylmethanes . This suggests that the pyrrolidine ring in "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" could undergo similar transformations under acidic conditions.

Physical and Chemical Properties Analysis

Pyrrolidinium ionic liquids with fluorine-containing anions have been synthesized and shown to be effective as both solvents and catalysts for Friedel-Crafts alkylations . The presence of fluorine atoms and a pyrrolidine ring in "2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone" suggests that it might exhibit unique physical properties, such as altered melting points or solubility, which could be explored using similar compounds as models.

properties

IUPAC Name

2,2-difluoro-2-phenoxy-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14,11(16)15-8-4-5-9-15)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUBVVVZFINYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(OC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-phenoxy-1-(1-pyrrolidinyl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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